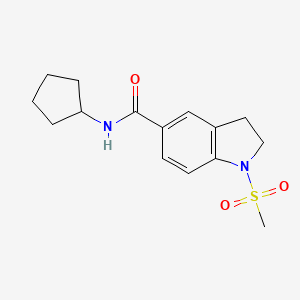
2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as 2-FBTC, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the beta-carboline family and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
作用机制
The mechanism of action of 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is complex and not yet fully understood. However, it has been shown to act on several different targets in the body, including the serotonin and dopamine receptors. It has also been found to modulate the activity of several enzymes and signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline are diverse and depend on the specific target and pathway that the compound is acting on. Some of the known effects of 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline include the inhibition of oxidative stress and inflammation, the modulation of neurotransmitter release and uptake, and the regulation of cell growth and survival. Additionally, 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have a neuroprotective effect, which may make it a promising therapeutic agent for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments include its unique mechanism of action, its potential therapeutic applications, and its ability to modulate multiple targets in the body. However, there are also limitations to using 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments, including its complex synthesis method, its limited availability, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of focus is the development of more efficient and scalable synthesis methods for the compound, which would make it more widely available for research. Another area of research is the investigation of the compound's potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to identify additional targets and pathways that the compound may modulate.
合成方法
The synthesis of 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex process that involves several steps. The starting material for the synthesis is tryptamine, which is then reacted with 2-fluorobenzyl chloride to form the intermediate compound, N-(2-fluorobenzyl)-tryptamine. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to yield the final product, 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. The synthesis of 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been optimized by several research groups, and various methods have been developed to improve the yield and purity of the compound.
科学研究应用
The potential therapeutic applications of 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline have been studied extensively in recent years. The compound has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential as a treatment for various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, 2-(2-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of several types of cancer cells.
属性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2/c19-16-7-3-1-5-13(16)11-21-10-9-15-14-6-2-4-8-17(14)20-18(15)12-21/h1-8,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSSXQRWNTUCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967310 |
Source


|
| Record name | 2-[(2-Fluorophenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
CAS RN |
5284-72-0 |
Source


|
| Record name | 2-[(2-Fluorophenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)

![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)


![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)

![4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5878306.png)